molecular formula C9H11NO3 B189882 4-Ethoxy-1-methyl-2-nitrobenzene CAS No. 102871-92-1

4-Ethoxy-1-methyl-2-nitrobenzene

Cat. No. B189882
M. Wt: 181.19 g/mol
InChI Key: DMMYNNHVBWPYKG-UHFFFAOYSA-N
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Description

4-Ethoxy-1-methyl-2-nitrobenzene is a chemical compound with the molecular formula C9H11NO3 . It is also known by other names such as 4-Ethoxy-2-nitrotoluene and Benzene,4-ethoxy-1-methyl-2-nitro .


Synthesis Analysis

The synthesis of nitro compounds like 4-Ethoxy-1-methyl-2-nitrobenzene can be achieved through various methods. One common method is the direct substitution of hydrocarbons with nitric acid . Another method involves displacement reactions with nitrite ions . The exact synthesis process for 4-Ethoxy-1-methyl-2-nitrobenzene may vary and could involve additional steps or different reagents .


Molecular Structure Analysis

The molecular structure of 4-Ethoxy-1-methyl-2-nitrobenzene consists of a benzene ring substituted with an ethoxy group, a methyl group, and a nitro group . The exact positions of these substituents on the benzene ring can be determined through techniques such as NMR spectroscopy .


Chemical Reactions Analysis

Nitro compounds like 4-Ethoxy-1-methyl-2-nitrobenzene can undergo various chemical reactions. For instance, they can participate in electrophilic aromatic substitution reactions . The exact reactions that 4-Ethoxy-1-methyl-2-nitrobenzene can undergo would depend on the reaction conditions and the presence of other reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Ethoxy-1-methyl-2-nitrobenzene can be determined through various analytical techniques. For instance, its molecular weight is 181.18900 . Other properties such as its density, boiling point, and melting point would need to be determined experimentally .

properties

IUPAC Name

4-ethoxy-1-methyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-3-13-8-5-4-7(2)9(6-8)10(11)12/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMMYNNHVBWPYKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20325525
Record name 4-ethoxy-1-methyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20325525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-1-methyl-2-nitrobenzene

CAS RN

102871-92-1
Record name 4-ethoxy-1-methyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20325525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Methyl-3-nitrophenol (10.0 g) was mixed with iodoethane (10.5 mL), potassium carbonate (13.5 g) and DMF (130 mL), and the obtained mixture was stirred at 60° C. overnight. Water was added to the reaction mixture, and the mixture was extracted twice with diethyl ether. The combined organic layer was washed with saturated brine, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure to give the title compound as a yellow oil (11.8 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.5 mL
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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